4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, enhancing its lipophilicity, metabolic stability, and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite, zinc-sulphur dioxide, and other radical initiators. The reaction conditions often involve controlled temperatures and the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, perfluoroalkylation of aromatic compounds with trifluoromethyl bromide can lead to the formation of perfluoroalkylated derivatives .
Scientific Research Applications
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by enhancing its binding affinity to target proteins and enzymes. The bromomethyl group can participate in covalent bonding with nucleophilic sites, further influencing the compound’s reactivity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Heterocycles: Compounds such as trifluoromethylated pyrroles and pyrazoles share similar structural features and chemical properties.
Bromomethylated Compounds: Other bromomethylated heterocycles, including bromomethylated benzene derivatives, exhibit comparable reactivity and applications.
Uniqueness
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole stands out due to the combined presence of both bromomethyl and trifluoromethyl groups on the pyrazole ring. This unique combination imparts distinct chemical and physical properties, making it a versatile compound in various scientific and industrial applications .
Biological Activity
4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature and research findings.
This compound is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its reactivity and biological activity. The compound's structure can be represented as follows:
This unique arrangement allows for various interactions with biological targets, making it a candidate for further investigation in pharmacology.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit considerable antimicrobial properties. For instance, pyrazole compounds have been shown to possess activity against a range of bacteria and fungi. In particular, derivatives of pyrazoles have been evaluated for their efficacy against Candida albicans and other pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.003 µg/mL against C. albicans , indicating potent antifungal activity .
Antitumor Activity
The compound has also been investigated for its antitumor potential. Pyrazole-based compounds are known to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. In vitro studies have shown that certain pyrazole derivatives can inhibit LDH with low nanomolar potency, leading to reduced lactate production and impaired glycolysis in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells . This suggests that this compound could serve as a lead compound for developing new cancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, particularly LDH. This inhibition disrupts the energy metabolism of cancer cells.
- Antimicrobial Mechanisms : By interacting with microbial enzymes or disrupting cell membrane integrity, pyrazole derivatives can effectively inhibit the growth of bacteria and fungi.
- Synergistic Effects : Some studies suggest that combining pyrazole derivatives with existing antibiotics may enhance their efficacy against resistant strains of bacteria .
Case Study 1: Antifungal Efficacy
In a study assessing the antifungal properties of various pyrazole derivatives, this compound was included in a series of tests against C. albicans . The results indicated that this compound showed significant antifungal activity with an IC50 value comparable to established antifungal agents .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer potential of pyrazole derivatives highlighted the ability of this compound to inhibit LDH activity in pancreatic cancer cells. The study reported that treatment with this compound led to a marked decrease in cell viability and lactate production, suggesting its potential as an anticancer agent .
Data Summary
Properties
IUPAC Name |
4-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c6-1-3-2-10-11-4(3)5(7,8)9/h2H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVQREZRNOCOBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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